2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone
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Overview
Description
2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H5F5O2. This compound is characterized by the presence of difluoro and trifluoromethoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The difluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The difluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The ethanone group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethanone
- 1-[2,3-Difluoro-4-(trifluoromethoxy)phenyl]ethanone
Comparison: 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is unique due to the presence of both difluoro and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall stability.
Properties
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLBTTXATZEQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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